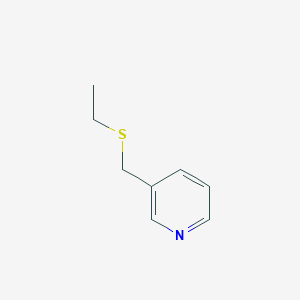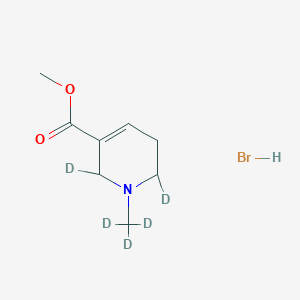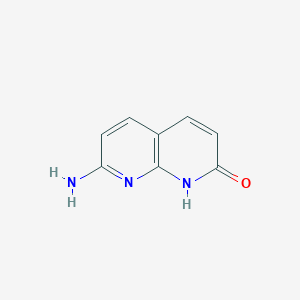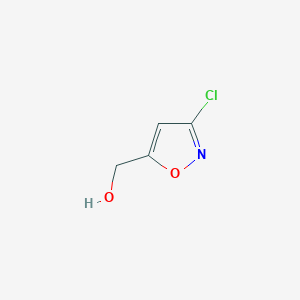
Pyridine, 3-((ethylthio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-((ethylthio)methyl)-, also known as 3-(ethylthio)methylpyridine, is a heterocyclic organic compound with the chemical formula C8H11NS. It is an important building block in the synthesis of pharmaceuticals, agrochemicals, and various other organic compounds.
Mécanisme D'action
The mechanism of action of Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This property makes it useful in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine. However, it has been reported to exhibit moderate toxicity in animal studies. Further research is needed to determine its potential toxic effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine in lab experiments is its reactivity towards electrophilic compounds, which makes it useful in various chemical reactions. However, its potential toxicity and limited availability may pose limitations in some experiments.
Orientations Futures
There are several future directions for research on Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine. One area of interest is its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Another area of research could focus on its potential toxic effects and ways to mitigate them. Additionally, further studies could investigate the compound's potential as a ligand in the synthesis of metal complexes with unique catalytic properties. Overall, Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine is a promising compound with potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine involves the reaction of Pyridine, 3-((ethylthio)methyl)-chloromethylpyridine with ethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of around 100°C for several hours. The resulting product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
Pyridine, 3-((ethylthio)methyl)-(Ethylthio)methylpyridine has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in the synthesis of metal complexes, which have been investigated for their catalytic properties. The compound has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
102206-63-3 |
|---|---|
Nom du produit |
Pyridine, 3-((ethylthio)methyl)- |
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
3-(ethylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C8H11NS/c1-2-10-7-8-4-3-5-9-6-8/h3-6H,2,7H2,1H3 |
Clé InChI |
ZAZDQWPWEXULPL-UHFFFAOYSA-N |
SMILES |
CCSCC1=CN=CC=C1 |
SMILES canonique |
CCSCC1=CN=CC=C1 |
Autres numéros CAS |
102206-63-3 |
Synonymes |
3-(ethylsulfanylmethyl)pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)

![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)




![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)



![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)